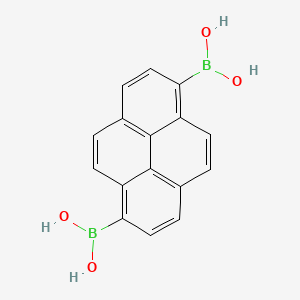

Boronic acid, 1,6-pyrenediylbis-

Description

Contextual Significance of Pyrene (B120774) in Conjugated Systems

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, creating a flat, extended π-conjugated system. wikipedia.orgquora.com This structural feature is the source of its distinct and highly useful electronic and photophysical properties. uky.edu Pyrene is known for its strong UV-Vis absorption and high fluorescence quantum yield. wikipedia.orgvaia.com

One of the most notable characteristics of pyrene is its ability to form excimers—excited-state dimers—which exhibit a characteristic red-shifted and broad emission band around 450 nm. wikipedia.org The fluorescence emission spectrum of the pyrene monomer is also highly sensitive to the polarity of its local environment, making it a valuable molecular probe. wikipedia.org These properties have led to its widespread use in fundamental photochemical research and as a chromophore in various applications. researchgate.net

In the realm of materials science, pyrene serves as a critical building block for organic semiconductors. uky.eduresearchgate.net Its high charge carrier mobility and chemical stability make it an attractive component for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netrsc.org The ability to functionalize the pyrene core at various positions, although sometimes challenging, allows for the fine-tuning of its electronic properties and the construction of larger, well-defined conjugated architectures. uky.edursc.org

| Property of Pyrene | Significance in Conjugated Systems |

| Structure | Polycyclic aromatic hydrocarbon (C₁₆H₁₀) with a planar, peri-fused ring system. wikipedia.org |

| Electronic Properties | Extended π-conjugation, high charge carrier mobility, strong electron donor capacity. wikipedia.orgresearchgate.net |

| Photophysical Properties | Strong UV absorbance, high fluorescence quantum yield, solvent-polarity-sensitive emission, and excimer formation. wikipedia.org |

| Applications | Fluorescent probes, organic semiconductors (OLEDs, OFETs), and building blocks for nanographenes and functional polymers. uky.eduresearchgate.netrsc.org |

Role of Bis-Boronic Acid Functionality in Chemical Research

Boronic acids, characterized by the R-B(OH)₂ functional group, are a versatile class of compounds with unique properties stemming from the electron-deficient nature of the boron atom. wiley-vch.dewikipedia.org They act as Lewis acids, a feature that allows them to engage in reversible covalent bonding with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (sugars) and catechols. wikipedia.orgnih.gov This specific interaction is fundamental to their widespread use in molecular recognition and sensing. nih.govnih.gov

The introduction of two boronic acid groups onto a single molecular scaffold, creating a bis-boronic acid, significantly enhances these capabilities. Key advantages of the bis-boronic acid arrangement include:

Enhanced Affinity and Selectivity: By creating two potential binding sites, bis-boronic acids can exhibit a much higher affinity and selectivity for specific target molecules, particularly complex polyols like glucose. researchgate.net The spatial arrangement and distance between the two boronic acid groups are critical factors that can be tuned to achieve recognition of specific analytes. rsc.org

Cross-linking and Polymer Formation: The divalent nature of bis-boronic acids allows them to act as cross-linkers for polymers containing diol groups, leading to the formation of hydrogels and other responsive materials.

Scaffolding for Complex Architectures: They serve as important building blocks in supramolecular chemistry and for the synthesis of porous materials like Covalent Organic Frameworks (COFs), where the directional nature of the boronic acid condensation is exploited.

This functionality has been pivotal in developing sensors for biologically important molecules, enzyme inhibitors, and responsive materials. researchgate.netnih.gov The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate ester form is pH-dependent, adding another layer of control for stimuli-responsive systems. nih.govulisboa.pt

| Feature of Bis-Boronic Acids | Role in Chemical Research | Example Application |

| Two Lewis-Acidic Centers | Enables strong, reversible covalent bonding with diols and polyols. researchgate.netrsc.org | Enhanced glucose sensing and recognition. researchgate.net |

| Divalent Connectivity | Acts as a linker or building block for larger structures. rsc.org | Synthesis of Covalent Organic Frameworks (COFs). |

| Tunable Geometry | The spatial orientation of the two acid groups dictates selectivity for target molecules. rsc.org | Selective binding of specific saccharides. rsc.org |

| pH-Responsive Binding | The formation of boronate esters is dependent on pH, allowing for stimuli-responsive behavior. nih.gov | Development of pH-responsive drug delivery systems. nih.gov |

Overview of Research Trajectories for Pyrenediylbis(boronic acid) Compounds

The combination of a pyrene core with bis-boronic acid functionalities in molecules like "Boronic acid, 1,6-pyrenediylbis-" creates a powerful platform for advanced materials and sensors. Research into these compounds leverages the synergistic properties of both moieties.

One major research trajectory is the development of fluorescent sensors . In such systems, the pyrene unit acts as the signaling component (fluorophore), while the two boronic acid groups serve as the recognition sites. nih.gov Binding of a target analyte, such as a specific saccharide or catecholamine, to the boronic acid groups can induce a change in the photophysical properties of the pyrene core. nih.gov This change can manifest as an increase or decrease in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, including modulation of monomer and excimer emission. This principle has been applied to the detection of analytes like glucose and fluoride. nih.govresearchgate.net

Another significant area of investigation is in organic electronics and materials science . The bis-boronic acid groups provide specific, directional interaction points for self-assembly or for incorporation into larger, well-defined architectures. For instance, pyrenediylbis(boronic acid) can act as a linker molecule for the construction of 2D Covalent Organic Frameworks (COFs). cd-bioparticles.net These materials are of interest for applications in gas storage, separation, and catalysis, benefiting from the inherent porosity of the framework and the electronic properties of the embedded pyrene units.

Finally, these compounds are explored as surface modification agents . The pyrene moiety has a strong affinity for graphitic surfaces, such as graphene and carbon nanotubes, through π-π stacking interactions. nih.govrsc.org This allows for the straightforward immobilization of pyrenediylbis(boronic acid) onto these materials, functionalizing their surfaces with recognition sites for sensing applications or to control their electronic properties. nih.govbath.ac.ukresearchgate.net

Properties

IUPAC Name |

(6-boronopyren-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12B2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8,19-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZKYUTZVIMPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

General Strategies for Arylboronic Acid Synthesis

The creation of a carbon-boron bond on an aromatic ring is a cornerstone of modern organic synthesis, primarily due to the versatility of the resulting boronic acids and their ester derivatives in cross-coupling reactions. nih.govnih.gov Three principal strategies have emerged: metal-catalyzed C-H borylation, classic organometallic approaches, and, more recently, photoinduced methods.

Transition metal-catalyzed C-H bond activation has become one of the most efficient and atom-economical methods for synthesizing arylboronic esters. researchgate.netrsc.org This approach avoids the need to pre-functionalize the aromatic substrate (e.g., with a halogen), proceeding instead via the direct conversion of a C-H bond to a C-B bond. nih.govresearchgate.net

Iridium-based catalysts are particularly prominent in this field. acs.orgnih.gov Catalytic systems, often generated in situ from precursors like [Ir(OMe)COD]₂ or [Ir(COD)Cl]₂ and a bipyridine-based ligand, react with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), to form an active iridium-boryl species. mdpi.comnih.govacs.org The catalytic cycle is generally understood to involve the oxidative addition of an aromatic C-H bond to the iridium center, followed by reductive elimination of the arylboronic ester product. acs.org The regioselectivity of these reactions is often governed by steric factors, with borylation occurring at the least hindered positions of the aromatic ring. scispace.comrsc.org This steric-directing effect is a key advantage for functionalizing positions that are not accessible through traditional electrophilic substitution. rsc.org Rhodium and Palladium complexes are also employed, each offering different selectivities and substrate scopes. researchgate.netnih.gov

Before the advent of widespread C-H activation, the dominant methods for arylboronic acid synthesis involved the use of pre-formed organometallic reagents. nih.gov These classic approaches remain highly relevant and widely practiced.

One common method involves the reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃. google.comclockss.org The Grignard reagent, prepared from an aryl halide, acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. google.com Subsequent hydrolysis of the resulting boronate ester intermediate furnishes the desired arylboronic acid. clockss.org While effective, this method's utility can be limited by the functional group tolerance of the highly reactive Grignard reagent. google.com

A related and powerful technique is the lithiation-borylation sequence. nih.govbris.ac.uk This involves the deprotonation of an aromatic C-H bond using a strong organolithium base (e.g., n-butyllithium or s-butyllithium), often in the presence of a directing group, to form a highly reactive aryllithium intermediate. nih.govbris.ac.uk This intermediate is then quenched with an electrophilic boron source, such as a trialkyl borate or pinacolborane, to form the C-B bond. organic-chemistry.orgbristol.ac.uk This method provides access to specific isomers that might be difficult to obtain otherwise, but it often requires cryogenic temperatures (e.g., -78 °C) to control the reactivity of the aryllithium species. google.combris.ac.uk

A burgeoning area in synthetic chemistry is the use of light to promote borylation reactions. nih.gov These photoinduced methods can operate under mild conditions and offer alternative reactivity patterns compared to thermal methods. nih.govacs.org

Photoredox catalysis, using transition metal complexes (e.g., iridium or rhodium) or organic dyes, can initiate the borylation process. nih.govnih.govacs.org In one general mechanism, the photocatalyst, upon absorbing light, reaches an excited state and can engage in single-electron transfer (SET) with a substrate, generating radical intermediates that lead to C-B bond formation. researchgate.netmanchester.ac.uk For example, a photoexcited catalyst can reduce an aryl halide to form a radical anion, which then fragments to produce an aryl radical that reacts with a diboron reagent.

Furthermore, metal- and additive-free photoinduced borylations have been developed, particularly for haloarenes. organic-chemistry.orgacs.org These reactions can proceed via the photoheterolysis of the carbon-halogen bond to generate a highly reactive aryl cation, which is then trapped by a diboron species. acs.org This approach is notable for its ability to functionalize even challenging substrates like electron-rich fluoroarenes under mild conditions. acs.org

Specific Routes for Pyrenediylbis(boronic acid) and its Derivatives

The synthesis of 1,6-pyrenediylbis(boronic acid) and its isomers presents a significant challenge due to the multiple reactive positions on the pyrene (B120774) core. The positions on pyrene are typically numbered with the 1, 3, 6, and 8 positions being the most electronically active and susceptible to electrophilic attack, while the 2, 7 and 4, 5, 9, 10 (K-region) positions are less reactive. rsc.org

Direct C-H borylation is a powerful tool for accessing pyrene boronic acid derivatives that are difficult to synthesize via traditional methods. mdpi.com Iridium-catalyzed borylation has been shown to selectively functionalize the pyrene core at positions dictated by sterics rather than electronics. rsc.org

Research by Marder and others has demonstrated that using an iridium catalyst, such as one formed from [{Ir(μ-OMe)cod}₂] and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), allows for the regiospecific borylation of pyrene. nih.gov This reaction preferentially occurs at the 2- and 7-positions, which are sterically most accessible, to yield 2,7-bis(Bpin)pyrene. mdpi.comnih.gov It has also been shown that C-H borylation can occur at the 4-position (part of the K-region) if the more accessible 2- and 7-positions are blocked. scispace.comacs.org While the direct synthesis of 1,6-pyrenediylbis(boronic acid) is not the most commonly reported outcome, studies on iridium-catalyzed borylation show that multiple borylations can occur, leading to tetraborylated products. For instance, using a modified ligand system can produce a mixture of 2,4,7,9- and 2,4,7,10-tetrakis(Bpin)pyrene, demonstrating that the K-region positions (4, 5, 9, 10) can be functionalized directly under kinetic control. acs.orgnih.gov The synthesis of the specific 1,6-isomer via direct borylation would require a catalyst system capable of overcoming the inherent steric and electronic preferences of the pyrene core.

Table 1: Research Findings on Pyrene Borylation

| Target Positions | Catalyst/Reagents | Precursor | Key Finding |

| 2,7- | [{Ir(μ-OMe)cod}₂] / dtbpy, B₂pin₂ | Pyrene | Regiospecific direct C-H borylation yields 2,7-bis(Bpin)pyrene. nih.gov |

| 4- | [Ir(COD)Cl]₂ / dtbpy, B₂pin₂ | Pyrene | Direct borylation at the K-region (4-position) is possible. acs.org |

| 2,4,7,9- and 2,4,7,10- | Iridium / 4,4'-dimethyl-2,2'-bipyridine, B₂pin₂, t-BuOK | Pyrene | Tetraborylation occurs, yielding a mixture of isomers. acs.orgnih.gov |

An alternative and more traditional approach to specifically substituted pyrenes involves the use of halopyrene precursors. This strategy offers greater control over the final substitution pattern. For the synthesis of 1,6-pyrenediylbis(boronic acid), the key starting material would be 1,6-dihalopyrene (e.g., 1,6-dibromopyrene).

Two primary methods can be employed from this precursor:

Lithiation-Borylation: The 1,6-dibromopyrene (B158639) can undergo a halogen-lithium exchange reaction. This is typically achieved by treating the dibromide with a strong organolithium reagent like n-butyllithium at low temperatures. This generates a 1,6-dilithiopyrene intermediate, which is then quenched with an electrophilic boron source like triisopropyl borate or B-isopropoxy-9-BBN. Subsequent acidic workup yields the target 1,6-pyrenediylbis(boronic acid). This route provides a clear and direct pathway to the desired isomer, assuming the precursor 1,6-dibromopyrene is available.

Miyaura Borylation: The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent. organic-chemistry.orgwikipedia.org In this case, 1,6-dibromopyrene would be reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate, KOAc). organic-chemistry.orgnih.govalfa-chemistry.com This reaction would directly convert the two C-Br bonds into C-Bpin bonds, yielding the bis(pinacolato) ester of the target compound. This method is known for its excellent functional group tolerance and generally mild reaction conditions. alfa-chemistry.com

Formation and Interconversion of Boronate Esters and Boroxines

Reversible Dehydration to Boroxines

Boronic acids have a propensity to undergo reversible dehydration to form six-membered cyclic anhydrides known as boroxines. wikipedia.org In this process, three molecules of a boronic acid condense, eliminating three molecules of water, to form a planar ring with alternating boron and oxygen atoms. For a bis-boronic acid like 1,6-pyrenediylbisboronic acid, this process is more complex and can lead to the formation of polymeric boroxine (B1236090) networks.

The formation of boroxines is an equilibrium process, readily reversed by the addition of water. wikipedia.org The general reaction is as follows:

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

While specific studies on the boroxine of 1,6-pyrenediylbisboronic acid are not prevalent, the fundamental principles apply. The dehydration can often be achieved by heating the boronic acid, sometimes under azeotropic conditions to remove water, or by storing it over a strong desiccant. wikipedia.org The stability of the boroxine ring can be influenced by the electronic nature of the substituent on the boron atom. Due to the difunctional nature of 1,6-pyrenediylbisboronic acid, intermolecular condensation would lead to the formation of an extended, cross-linked boroxine polymer rather than a simple discrete molecule. The reversibility of this process means that the material can potentially be "healed" or reprocessed by controlling the presence of water.

Cyclic Boronate Ester Formation with Protecting Groups

The boronic acid functional group can be protected by reacting it with a diol to form a cyclic boronate ester. wikipedia.org This strategy is not only used to prevent unwanted reactions of the boronic acid group during other synthetic transformations but also provides a stable form for purification and storage. The resulting boronate esters are generally more robust than the free boronic acids, for instance, being less susceptible to dehydration into boroxines.

The most common protecting groups for boronic acids are derived from 1,2-diols and 1,3-diols. Reaction of 1,6-pyrenediylbisboronic acid with a 1,2-diol, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), yields a five-membered dioxaborolane ring system. wikipedia.org In fact, the product of the Miyaura borylation using bis(pinacolato)diboron is this very type of protected boronate ester. organic-chemistry.org Reaction with a 1,3-diol, such as 1,3-propanediol, results in a six-membered dioxaborinane ring. wikipedia.org

The formation of these cyclic esters is a reversible condensation reaction, typically driven to completion by the removal of water. The stability of the resulting cyclic ester can vary, with five-membered rings from pinacol being particularly common and robust. rsc.org These protected derivatives, such as 1,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, are crucial intermediates in many cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govlibretexts.org The protecting diol can be removed by hydrolysis, usually under acidic or basic conditions, to regenerate the free boronic acid when needed. wikipedia.org

| Boronic Acid | Protecting Group (Diol) | Product Name | Ring System |

| 1,6-Pyrenediylbisboronic acid | Pinacol | 1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene | Dioxaborolane (5-membered) |

| 1,6-Pyrenediylbisboronic acid | 1,3-Propanediol | 1,6-Bis(1,3,2-dioxaborinan-2-yl)pyrene | Dioxaborinane (6-membered) |

| 1,6-Pyrenediylbisboronic acid | Ethylene Glycol | 1,6-Bis(1,3,2-dioxaborolan-2-yl)pyrene | Dioxaborolane (5-membered) |

Advanced Reactivity and Chemical Transformations

Mechanisms of Boronate Ester Formation and Hydrolysis in Diverse Media

The formation of boronate esters from boronic acids is a reversible reaction highly influenced by the surrounding medium, particularly pH. nih.govgoogle.com Boronic acids exist in an equilibrium between a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized boronate form. google.com The formation of this tetrahedral boronate is favored under basic conditions due to the acceptance of a hydroxide ion. google.com

The esterification process with diols can proceed through pathways involving either the neutral boronic acid or the anionic boronate. While it was initially thought that the anionic boronate was significantly more reactive towards diols, more recent studies suggest that the kinetically preferred pathway for esterification often involves the addition of a diol to the neutral boronic acid. google.com The stability of the resulting boronate ester is dependent on several factors, including the pKa of both the boronic acid and the diol, steric effects, and the pH of the solution. nih.gov For arylboronic acids, substituent effects can influence the acidity and, consequently, the stability of the esters formed. researchgate.netnih.gov

Hydrolysis, the reverse reaction of esterification, is also a critical aspect of boronate ester chemistry, as they are known for their susceptibility to hydrolysis. mdpi.commdpi.com The equilibrium between the boronic acid and the boronate ester can be manipulated by changes in pH and the presence of water, which can lead to the dissociation of the ester back to the boronic acid and the diol. mdpi.commdpi.com This dynamic nature is fundamental to the application of boronic acid-containing materials in responsive systems. mdpi.com In protic media, the concept of solvent insertion between the boron and a proximal group (like an amine) has been proposed to play a significant role in the mechanism of both formation and hydrolysis. mdpi.com

Applications in Cross-Coupling Reactions

The carbon-boron bonds in 1,6-pyrenediylbis(boronic acid) are pivotal for the construction of larger, π-conjugated systems through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. acs.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a base. pku.edu.cnmdpi.com

1,6-Pyrenediylbis(boronic acid) serves as a valuable building block in Suzuki-Miyaura reactions for the synthesis of pyrene-containing oligomers and polymers. researchgate.netrsc.org These materials are of significant interest for applications in organic electronics due to the excellent photophysical properties of the pyrene (B120774) core. rsc.org The reaction allows for the controlled synthesis of linear or more complex, well-defined architectures by coupling the diboronic acid with various dihaloarenes. rsc.org The general mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. acs.org The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boronic acid to the palladium complex. acs.org

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the Suzuki-Miyaura coupling of pyrene-based boronic acids, tailoring the reaction conditions to achieve high yields and desired material properties. mdpi.commdpi.com

Post-Polymerization Modification Utilizing Boronic Acid Reactivity

Post-polymerization modification is a powerful strategy for introducing functional groups onto a pre-existing polymer backbone, allowing for the synthesis of materials that may be inaccessible through direct polymerization of functional monomers. utexas.edu The reactivity of boronic acids makes them suitable for such modifications. Polymers containing groups that can react with boronic acids, such as diols, can be modified by introducing pyrene-boronic acid moieties.

For instance, polymers with pendant hydroxyl groups can be cross-linked or functionalized through the formation of boronate esters with diboronic acids like 1,6-pyrenediylbis(boronic acid). nih.gov This approach leverages the reversible nature of the boronate ester bond to create dynamic and responsive materials. nih.gov The introduction of the pyrene unit via post-polymerization modification can impart new photophysical properties, such as fluorescence, to the polymer. Pyrene is well-known for its ability to form excimers, and the proximity of pyrene units attached to a polymer chain can be sensitive to the polymer's conformation and environment. mdpi.com

Another strategy involves the direct C-H borylation of polymers with aromatic groups, followed by further reactions of the newly installed boronic ester groups. google.com While this is a modification of the polymer to introduce boronic acids, the principle highlights the utility of boronic acid chemistry in polymer modification.

Other Derivatization Strategies for Modified Pyrene-Boronic Acid Systems

Beyond polymerization, the boronic acid groups of 1,6-pyrenediylbis(boronic acid) can be derivatized to create a variety of functional molecules. These strategies often involve converting the boronic acid into a more stable boronate ester, such as a pinacol (B44631) ester, which can then be used in subsequent reactions. researchgate.net

The synthesis of various pyrene derivatives can be achieved through standard organic transformations on the pyrene core, followed by the introduction of boronic acid groups, or by performing reactions on a pre-existing pyrene-boronic acid compound. rsc.org For example, pyrene-based boronic acids have been appended to other molecules and surfaces to create sensors. Pyrene's strong π-stacking ability allows for the immobilization of these sensors onto carbon-based materials like graphene. nih.gov

Furthermore, the derivatization of boronic acids is a key strategy in medicinal chemistry and materials science. nih.gov For pyrene-based systems, this could involve synthesizing derivatives with enhanced solubility, specific binding capabilities, or tailored electronic properties for use in molecular recognition, sensing, or as components in supramolecular assemblies. acs.org The formation of fluorescent boronic esters with specific diols is a common strategy for creating fluorescent sensors. mdpi.com

Supramolecular Architectures and Self Assembly Phenomena

Molecular Recognition Mechanisms via Boronate Ester Linkages

A primary mechanism through which 1,6-pyrenediylbisboronic acid participates in molecular recognition is the formation of reversible covalent bonds, specifically boronate esters. This interaction is highly specific to compounds containing diol functionalities.

Boronic acids are well-known for their ability to form stable cyclic esters with 1,2- and 1,3-diols, which are common structural motifs in saccharides. nih.gov This reversible binding is the basis for using boronic acid-containing molecules as sensors for sugars. nih.gov The interaction with diols is directional and covalent, which distinguishes it from non-covalent interactions. msu.edu The binding process involves an equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate form, with the latter being more favorable for rapid ligand exchange. nih.gov

The pyrene (B120774) moiety in 1,6-pyrenediylbisboronic acid acts as a fluorophore, allowing the binding events to be monitored through changes in fluorescence. When the boronic acid groups bind to a saccharide, the electronic properties of the pyrene core can be altered, leading to a detectable optical response. For instance, the binding can disrupt photoinduced electron transfer (PET) quenching mechanisms, resulting in an increase in fluorescence intensity. nih.gov

The dual boronic acid groups on the pyrene scaffold allow for the potential of cooperative binding, enhancing both affinity and selectivity for specific saccharides. This has been demonstrated in related diboronic acid systems where the stoichiometric ratio of the host-guest complex varies depending on the saccharide. For example, one such system showed a 1:2 ratio with glucose and a 1:1 ratio with fructose (B13574) or galactose. nih.gov The binding affinity for glucose in this system was notably high, with a binding constant of up to 4.6 × 10⁶ M⁻². nih.gov

The interaction is not limited to saccharides. Other polyhydroxy compounds, like catechols, which contain a cis-diol arrangement on an aromatic ring, can also be recognized through the formation of stable boronate esters. This principle extends to other biologically relevant molecules containing diol groups, such as lactate (B86563).

Table 1: Binding Characteristics of a Diboronic Acid System with Saccharides

| Analyte | Host-Guest Stoichiometry | Binding Constant (M⁻²) |

|---|---|---|

| Glucose | 1:2 | 4.6 x 10⁶ |

| Fructose | 1:1 | Not specified |

| Galactose | 1:1 | Not specified |

Data derived from a study on a comparable amphiphilic diboronic acid. nih.gov

The Lewis acidic nature of the boron atom in boronic acids allows for interaction with Lewis basic anions. While the primary interaction is with diols, the boron center can also be targeted by anions. In some sensor designs, the binding of a saccharide to the boronic acid lowers its pKa, facilitating the formation of an anionic boronate ester. nih.gov This change in charge can then influence the binding of other charged species. Indicator displacement assays (IDAs) utilize this principle, where a fluorescent anionic dye is initially bound to a cationic receptor associated with the boronic acid. nih.gov Upon addition of a saccharide, the formation of the anionic boronate ester can displace the dye, causing a change in the fluorescence signal. nih.gov

Role of Hydrogen Bonding and Non-Covalent Interactions in Assembly

Beyond the covalent boronate ester formation, the self-assembly of 1,6-pyrenediylbisboronic acid and its derivatives is significantly influenced by non-covalent interactions. Hydrogen bonding plays a critical role in directing the organization of these molecules into larger, ordered structures. nih.gov The boronic acid groups themselves can act as both hydrogen bond donors (-OH groups) and acceptors (the oxygen atoms).

In addition to hydrogen bonding, π-π stacking interactions between the pyrene cores are a major driving force for assembly. rsc.org The large, flat surface of the pyrene molecule encourages face-to-face stacking, leading to the formation of columnar or layered structures. rsc.org These non-covalent forces, working in concert, allow the molecules to self-organize into well-defined supramolecular architectures. In some systems, the interplay between hydrogen bonding and π-π stacking can dictate the final morphology of the assembled structure, leading to either conventional columnar assemblies or more unusual arrangements. rsc.org

Construction of Hierarchical Supramolecular Structures

The combination of directional covalent bonding and weaker, non-directional interactions allows for the construction of complex, multi-level or hierarchical supramolecular structures.

The difunctional nature of 1,6-pyrenediylbisboronic acid makes it an ideal building block (monomer) for the creation of supramolecular polymers. By reacting with complementary difunctional or polyfunctional diols, it can form extended polymer chains or cross-linked networks. msu.edu In these structures, the repeating units are linked by boronate ester bonds.

The formation of these polymers is often reversible, as the boronate ester linkage is dynamic. This allows for the development of self-healing materials or materials whose properties can be altered in response to external stimuli, such as a change in pH or the introduction of a competitive guest molecule. msu.edu For example, the condensation of a diboronic acid with a specific tetraol has been shown to produce a polymeric material. msu.edu

The self-assembly process can be guided by using templates to achieve more complex and specific structures. scilit.com A template can be a molecule or a surface that directs the assembly of the 1,6-pyrenediylbisboronic acid units into a predetermined arrangement. For instance, guest molecules in a subphase can template the arrangement of boronic acid receptors in a Langmuir film at an air-water interface. msu.edu This allows for precise positioning of the recognition sites. msu.edu

In one strategy, a 1:1 mixture of a dicatechol porphyrin and a pyridine-3-boronic acid self-assembled into discrete dimers, whereas using a different metal center in the porphyrin led to the formation of a polymer, demonstrating how a template can direct the assembly outcome. scilit.com These templated strategies are crucial for creating highly ordered systems for applications in sensing and materials science. msu.edu

Covalent Organic Frameworks Cofs and Porous Materials

Design Principles for Boron-Linked COFs

The design of boron-linked COFs hinges on the principles of dynamic covalent chemistry, where reversible bond formation allows for error correction and the formation of crystalline, ordered structures. researchgate.net The geometry of the building blocks, or monomers, dictates the resulting topology of the COF. researchgate.net For instance, the condensation of trigonal planar and linear building blocks can lead to the formation of two-dimensional (2D) layered structures. rsc.org

Synthetic Methodologies for Pyrene-Based Boronic Acid COFs

The synthesis of COFs from pyrene-based boronic acids typically involves condensation reactions that form either boroxine (B1236090) or boronate ester linkages. rsc.org These reactions are often carried out under solvothermal conditions, where the reactants are heated in a sealed vessel with a suitable solvent mixture. mdpi.comresearchgate.net

The self-condensation of boronic acids, such as 1,6-pyrenediylbis-boronic acid, leads to the formation of boroxine rings. rsc.orgresearchgate.net This process involves the dehydration of three boronic acid molecules to form a stable six-membered ring. researchgate.net The first COF, COF-1, was synthesized through the self-condensation of 1,4-benzenediboronic acid. researchgate.netresearchgate.net This approach has been extended to create pyrene-based COFs with boroxine linkages, which was first reported in 2008. rsc.org

An alternative and widely used method involves the co-condensation of boronic acids with diol-containing molecules, particularly catechol derivatives, to form boronate ester linkages. rsc.orgacs.org This reaction is also a dehydration process and results in the formation of a five-membered boronate ester ring. researchgate.net This approach allows for greater control over the pore size and functionality of the resulting COF by varying the catechol-containing co-monomer. rsc.org For instance, the reaction of pyrene-2,7-diboronic acid with 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) yields a COF with a hexagonal pore structure. rsc.org

| Linkage Type | Reactants | Resulting Ring |

| Boroxine | Self-condensation of boronic acids | Six-membered boroxine ring |

| Boronate Ester | Co-condensation of boronic acids and catechols | Five-membered boronate ester ring |

Structural Characterization and Network Topology in Pyrene-COF Systems

The crystalline nature of pyrene-based COFs allows for their detailed structural characterization using techniques such as powder X-ray diffraction (PXRD). mdpi.com PXRD analysis helps to determine the crystal structure and network topology of the COF. mdpi.com The large, planar structure of the pyrene (B120774) unit promotes strong interlayer π-π interactions, which contributes to the crystallinity and stability of the resulting COFs. rsc.org

Potential Applications in Molecular Storage and Separation

The porous nature and high surface area of pyrene-based COFs make them promising materials for molecular storage and separation applications. researchgate.netrsc.org The tunable pore sizes and chemical functionality of the pore walls allow for the selective adsorption of specific molecules. rsc.org

For instance, a 3D pyrene-based COF has demonstrated selective absorption of carbon dioxide over nitrogen. researchgate.netnih.gov This selectivity is crucial for applications such as carbon capture and purification of gas streams. The performance of COFs in gas separation can be finely tuned by modifying the structure of the starting materials. rsc.org Furthermore, the development of COF membranes is a key area of research for achieving highly selective gas separation. acs.org The unique properties of pyrene-based COFs, including their high crystallinity and tunable porosity, position them as strong candidates for advanced molecular storage and separation technologies. rsc.orgrsc.org

Innovations in Sensing and Chemodetection Systems

Fluorescence-Based Sensing Mechanisms

The inherent fluorescence of the pyrene (B120774) moiety is central to the function of Boronic acid, 1,6-pyrenediylbis- in optical sensing. The interaction of the boronic acid groups with target molecules can modulate this fluorescence through several distinct photophysical pathways, enabling the detection and quantification of various analytes. acs.org These mechanisms, including Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), Excited State Proton Transfer (ESPT), and Fluorescence Resonance Energy Transfer (FRET), are foundational to its role as a chemosensor. rsc.org

Photoinduced Electron Transfer (PeT) is a primary mechanism governing the function of many pyrene-boronic acid fluorescent sensors. rsc.orgbath.ac.uk In a typical PeT sensor design, the boronic acid receptor is linked to the pyrene fluorophore, often through a spacer. In the absence of an analyte, the nitrogen atom's lone pair of electrons in an aminomethyl spacer can interact with the boronic acid group. Upon excitation of the pyrene fluorophore, an electron is transferred from this tertiary amine to the excited pyrene, quenching its fluorescence (a "fluorescence-off" state). acs.orgresearchgate.net

When a diol-containing analyte such as a saccharide is introduced, it covalently binds to the boronic acid. nih.gov This binding event alters the electronic properties of the boron atom, increasing its Lewis acidity and strengthening the N-B coordination. This change effectively inhibits the PeT process from the amine to the excited pyrene. As a result, the fluorescence of the pyrene is restored or "turned on," providing a direct signaling mechanism for the presence of the analyte. acs.orgresearchgate.net The efficiency of this process and the resulting fluorescence enhancement are dependent on the specific structure of the sensor and the nature of the saccharide it binds. rsc.org

Table 1: Characteristics of Pyrene-Boronic Acid PeT Sensors for Saccharides

| Sensor Component | Mechanism | Analyte Interaction | Result | Reference |

|---|---|---|---|---|

| Pyrene Fluorophore | Photoexcitation | - | Excited State | acs.org |

| Amine Spacer | Electron Donor | No Analyte | Fluorescence Quenching (PET) | acs.orgresearchgate.net |

| Boronic Acid | Receptor | Binds Diol (Saccharide) | Inhibition of PET | rsc.orgnih.gov |

| Overall System | Sensing | Analyte Presence | Fluorescence "Turn-On" | bath.ac.uk |

Intramolecular Charge Transfer (ICT) is another key photophysical process that can be exploited in sensors based on pyrene derivatives. rsc.org ICT occurs in molecules that possess both an electron-donating group and an electron-accepting group linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an excited state with a large dipole moment, known as an ICT state. nih.gov The emission from this ICT state is often highly sensitive to the polarity of the local environment.

In the context of Boronic acid, 1,6-pyrenediylbis-, the pyrene core can act as the signaling unit. The boronic acid groups, upon binding with an analyte, can modulate the electron density of the pyrene system. This change in the electronic landscape can influence the formation or properties of an ICT state, leading to a detectable change in the fluorescence emission wavelength or intensity. rsc.org For instance, analyte binding could enhance the charge transfer character, resulting in a red-shift of the emission spectrum. This solvatochromic behavior of pyrene-based luminogens provides a pathway for developing ratiometric sensors. acs.org

Excited State Proton Transfer (ESPT) is a phenomenon where the acidity (pKa) of a molecule changes significantly upon photoexcitation. nih.gov This can lead to the transfer of a proton to or from the molecule in its excited state, a process that can dramatically affect its fluorescence properties. Pyrene derivatives, such as pyrene-1-carboxylate, are known to exhibit different pKa values in their ground and excited states. For pyrene-1-carboxylate, the pKa shifts from 4.0 in the ground state to 8.1 in the excited state, making it a better proton acceptor in the excited state. nih.gov

For a sensor like Boronic acid, 1,6-pyrenediylbis-, the binding of an analyte to the boronic acid moieties can influence the local proton environment. Furthermore, interactions with proton donors or acceptors in the solution can modulate the fluorescence of the pyrene core. nih.gov While direct ESPT within the sensor molecule itself might not be the primary signaling mechanism, considerations of how analyte binding affects the excited-state protonation/deprotonation equilibrium of the pyrene fluorophore are crucial for sensor design and interpretation of its response in various pH environments.

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer process between two different fluorophores: a donor and an acceptor. nih.gov This "spectroscopic ruler" is effective over distances typically in the 1-10 nanometer range. FRET has been utilized in boronic acid-based sensing systems to signal the presence of an analyte. acs.org

In a FRET architecture involving a pyrene derivative, the pyrene moiety can serve as the energy donor. For a molecule like Boronic acid, 1,6-pyrenediylbis-, its two binding sites could be used to bring a FRET acceptor molecule into close proximity upon binding a larger, multivalent analyte (like an oligosaccharide or protein). Alternatively, the binding of an analyte could cause a conformational change in a larger assembly, altering the distance between a pyrene donor and an acceptor, thus modulating the FRET efficiency. Studies have successfully demonstrated highly efficient FRET from a pyrene donor to a perylene (B46583) acceptor in nucleic acid hybridization assays, establishing the viability of pyrene in FRET pairs. nih.govnih.gov

Table 2: FRET Parameters for a Pyrene-Perylene System

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Donor | Fluorophore emitting energy | Pyrene | nih.govnih.gov |

| Acceptor | Fluorophore accepting energy | Perylene | nih.govnih.gov |

| Excitation Wavelength (λex) | Wavelength to excite the donor | 347 nm | nih.gov |

| Emission Wavelength (λem) | Wavelength observed from acceptor | 459 nm | nih.gov |

| Förster Distance (R₀) | Distance for 50% transfer efficiency | 22.3 Å | nih.govnih.gov |

| Transfer Efficiency | Efficiency upon hybridization | ~100% | nih.govnih.gov |

Electrochemical Sensing Platforms

Beyond fluorescence, boronic acid derivatives are widely used in the development of electrochemical sensors. nih.gov The fundamental principle involves the binding of diols to the boronic acid groups, which can be transduced into a measurable electrical signal, such as a change in current, potential, or impedance. nih.gov The pyrene group in Boronic acid, 1,6-pyrenediylbis- serves a dual purpose in this context: it acts as an anchor for non-covalent immobilization onto carbon-based electrode materials and can also influence the electrochemical properties of the interface.

Graphene and carbon nanotubes (CNTs) are highly desirable materials for electrode fabrication due to their large surface area, excellent electrical conductivity, and mechanical robustness. The pyrene moiety of pyrene-appended boronic acids has a strong affinity for the graphitic surfaces of graphene and CNTs, allowing for simple and effective electrode modification through π-π stacking interactions. nih.gov This non-covalent functionalization preserves the intrinsic electronic properties of the carbon nanomaterials.

Researchers have demonstrated that pyrene-appended boronic acids can self-assemble on carbon nanoparticles and be deposited onto graphite (B72142) electrodes for electroanalytical applications. rsc.org In one notable application, a transistor made of carbon nanotubes functionalized with pyrene-1-boronic acid was used as a highly sensitive glucose sensor. nih.gov Similarly, 3D-graphene foam electrodes modified with a pyrene-appended boronic acid have been employed as impedimetric sensors for lactate (B86563). epa.gov In this system, the binding of lactate to the boronic acid receptor at the electrode surface leads to a significant and measurable change in the interfacial capacitance, forming the basis of the sensing mechanism. epa.gov

Quantum Capacitance-Based Molecular Sensing

A significant innovation in molecular detection is the use of quantum capacitance-based sensors. These devices leverage changes in the quantum capacitance of a material upon interaction with an analyte. Graphene foam electrodes have emerged as a promising platform for this technology due to their large surface area and unique electronic properties. nih.govigii.uk

Recent studies have demonstrated that the adsorption of pyrene-appended boronic acids onto 3D graphene foam film electrodes can lead to a substantial increase in electrochemical capacitance. nih.govnih.gov For instance, the adsorption of 4-borono-1-(pyren-2-ylmethyl)pyridin-1-ium bromide (a related pyrene-appended boronic acid) onto graphene foam electrodes resulted in an order of magnitude jump in capacitance. nih.govnih.gov This phenomenon is attributed to changes in the electrical double layer structure and quantum capacitance effects at the graphene surface. nih.govigii.ukbath.ac.uk

The binding of an analyte, such as lactate, to the boronic acid receptor further alters the capacitance, providing a measurable signal for detection. nih.govnih.govbath.ac.uk This approach allows for the development of selective, enzyme-free molecular probes. bath.ac.uk The capacitance changes are monitored using techniques like electrochemical impedance spectroscopy (EIS), which correlates the capacitance variation to the analyte concentration. nih.gov This novel sensing mechanism, based on interfacial capacitance changes, opens up new possibilities for wireless and real-time analyte monitoring in various complex media. igii.uk

Analyte Specificity and Selectivity in Advanced Chemosensors

The effectiveness of any chemosensor is largely defined by its ability to specifically and selectively bind to the target analyte in the presence of other potentially interfering substances. Boronic acid, 1,6-pyrenediylbis- and its derivatives have shown remarkable versatility in achieving high levels of specificity and selectivity for a variety of analytes.

Carbohydrate and Saccharide Discrimination

The reversible interaction between boronic acids and diols forms the basis for their widespread use in carbohydrate and saccharide sensing. nih.govmdpi.com This interaction, leading to the formation of cyclic boronate esters, is highly dependent on the structure and stereochemistry of the saccharide, enabling discrimination between different sugars. nih.govnih.gov

Indicator displacement assays (IDAs) are a common strategy employed for saccharide detection using boronic acid-based receptors. nih.govnih.gov In a typical IDA, a fluorescent or colored indicator is bound to the boronic acid receptor, causing a change in its optical properties. nih.govnih.gov Upon the introduction of a saccharide, which has a higher affinity for the boronic acid, the indicator is displaced, resulting in a measurable change in fluorescence or color. nih.gov This method has been successfully used to discriminate between various saccharides like D-glucose, D-fructose, and others with high classification success rates. nih.gov

Researchers have also developed multi-component sensor arrays by combining different boronic acid receptors and indicators, creating a unique response pattern for each saccharide. nih.govnih.gov This "chemical nose" or "tongue" approach allows for the qualitative and quantitative analysis of complex carbohydrate mixtures. The binding affinities and, consequently, the sensor response are influenced by factors such as the pH of the medium and the specific structure of both the boronic acid receptor and the saccharide. mdpi.comd-nb.info

Table 1: Research Findings on Carbohydrate and Saccharide Discrimination

| Receptor/System | Analytes | Detection Method | Key Findings | Citation |

|---|---|---|---|---|

| 2,6-pyridinedicarboxamide bis-boronic acid derivatives | Glucose, Fructose (B13574) | Potentiometric titrations, Indicator displacement assay | Demonstrated bifunctional recognition of both anions and sugars. Showed sensitive detection of fructose. | d-nb.inforesearchgate.net |

| 3-nitrophenylboronic acid with catechol dyes | D-glucose, D-fructose, D-xylose, D-galactose, D-mannose, L-rhamnose, N-acetyl-D-glucosamine | Colorimetric chemosensor array using an indicator displacement assay (IDA) | Achieved 100% classification success in discriminating seven different saccharides qualitatively and quantitatively by mixing commercially available reagents. | nih.gov |

| Peptidic boronic acid tagged with tetraphenylethene | Sialic acid | Fluorescence | Capable of detecting sialic acid on the surface of cancer cells, demonstrating the potential for biological applications. | nih.gov |

Detection of Reactive Oxygen Species (ROS)

The detection of reactive oxygen species (ROS) is crucial due to their significant roles in various biological processes and pathological conditions. mdpi.comnih.gov Boronic acid-based probes have been ingeniously designed to react with specific ROS, leading to a detectable signal. A common strategy involves the oxidation of the boronic acid moiety by ROS, such as hydrogen peroxide (H₂O₂), which alters the electronic properties of the probe and results in a change in fluorescence. mdpi.commdpi.com

For instance, a probe can be designed with a boronate ester group that, upon oxidation by H₂O₂, is converted to a hydroxyl group. mdpi.com This transformation can trigger an internal charge transfer (ICT) process within the molecule, leading to a significant enhancement of its fluorescence. mdpi.com This "turn-on" fluorescence response provides a sensitive method for H₂O₂ detection.

The versatility of boronic acid chemistry allows for the development of probes targeted to specific cellular compartments, such as lysosomes, by incorporating appropriate localization signals into the probe's structure. mdpi.com This enables the in-situ monitoring of ROS in specific organelles, providing valuable insights into cellular redox states. d-nb.infonih.gov

Anion Recognition

The ability of boronic acids to act as Lewis acids enables their use in the recognition of anions. nih.govrsc.org The interaction can occur through the formation of a coordinate bond between the boron atom and the anion, or through hydrogen bonding interactions between the boronic acid's hydroxyl groups and the anion. rsc.orgrsc.org

Pyrene-based boronic acid derivatives have been employed as fluorescent chemosensors for anions. nih.gov The binding of an anion to the boronic acid can modulate the photoinduced electron transfer (PET) process between the pyrene fluorophore and the recognition site, leading to either fluorescence quenching or enhancement. nih.gov This allows for the selective detection of various anions, including citrate, oxalate, and malonate. nih.gov

The selectivity of anion recognition can be tuned by modifying the structure of the receptor. For example, receptors containing gem-diboronic acid motifs have shown high affinity and selectivity for oxoanions like malonate in aqueous media. nih.gov Furthermore, the combination of boronic acid groups with other recognition motifs, such as dicarboxamides, can create bifunctional receptors capable of discriminating between different types of anions based on their binding preferences. d-nb.infonih.gov

Contributions to Advanced Materials Science

Optoelectronic and Electronic Materials Applications

The pyrene (B120774) core is a well-established chromophore and organic semiconductor, making its derivatives promising candidates for electronic applications. While direct studies on Boronic acid, 1,6-pyrenediylbis- in these devices are emerging, research on analogous compounds highlights its potential.

Pyrene-based molecules are actively researched for use in OFETs and OSCs due to their high charge carrier mobility and strong intermolecular π-π stacking, which facilitates efficient charge transport. researchgate.net The planar, fused-ring structure of pyrene is a key feature for creating highly crystalline and ordered thin films, a prerequisite for high-performance devices. researchgate.net For instance, pyrene end-capped oligothiophenes have been successfully used as the active material in OFETs, achieving field-effect mobilities as high as 0.11 cm²/V·s. rsc.org When used as a donor material in OSCs, these same molecules resulted in a power conversion efficiency of 1.20%. rsc.org

Mechanoluminescent and Vapochromic Materials Derived from Pyrene Boronic Acid Esters

Mechanoluminescent (ML) materials emit light in response to mechanical stress, while vapochromic materials change color upon exposure to chemical vapors. Esters derived from pyrene boronic acids have been shown to exhibit both of these "smart" material properties.

In a key study, two cyclic esters of pyrene-1-boronic acid were synthesized: one with a five-membered boronic acid pinacol (B44631) ester (PPB) and another with a six-membered ring (NPB). rsc.orgrsc.org The PPB solid demonstrated remarkable, fast self-recovering mechanoluminescence at room temperature, changing from blue to green fluorescence under shearing force. rsc.org This material also showed reversible vapochromic behavior. rsc.orgresearchgate.net In contrast, the NPB derivative with the six-membered ring did not show these properties. rsc.org This difference was attributed to their distinct molecular packing modes in the crystalline state. The PPB molecules adopted an anti-parallel arrangement, which facilitated the reversible transition between crystalline states upon mechanical stimulation. rsc.org This research identifies pyrene boronic acid esters as a promising class for developing environmentally friendly and energy-saving dynamic data storage or self-erasing writing boards. rsc.org

Table 1: Properties of Mechanoluminescent Pyrene Boronic Acid Esters

| Compound | Ring Size | Mechanoluminescent (ML) Behavior | Vapochromic Behavior | Recovery |

|---|---|---|---|---|

| PPB | 5-membered | Yes (Blue to Green) | Yes | Fast, self-recovering at room temperature |

| NPB | 6-membered | No | No | N/A |

Polymeric Materials and Vitrimers Incorporating Boronic Acid Units

Boronic acids and their esters are pivotal in the development of advanced polymers, particularly vitrimers. Vitrimers are a class of polymers that combine the mechanical robustness of thermosets with the reprocessability of thermoplastics, thanks to the presence of dynamic covalent bonds (DCBs) in their cross-linked network. nih.gov

Boronic ester linkages are ideal DCBs because they can undergo rapid, thermally activated transesterification reactions. nih.govnih.gov This exchange reaction allows the polymer network to rearrange its topology under heat, enabling properties like self-healing, malleability, and recyclability without sacrificing structural integrity at service temperatures. mdpi.com Boronic acid, 1,6-pyrenediylbis-, with its two boronic acid groups, is a prime candidate to act as a bifunctional cross-linker or monomer in the synthesis of such materials.

Research has demonstrated the fabrication of vitrimers using various boronic acid and diol components. For example, rosin-based epoxy vitrimers constructed with a boronic ester curing agent showed excellent mechanical properties and could be welded, recycled, and possessed shape-memory capabilities. mdpi.com The activation energy (Ea) for network relaxation, a key parameter for vitrimers, is influenced by the chemical structure. Vitrimers based on boronic esters often exhibit lower activation energies compared to other systems, facilitating easier processing. nih.gov

Table 2: Research Findings on Boronic Ester-Based Vitrimers

| Vitrimer System | Dynamic Bond | Key Finding | Activation Energy (Ea) |

|---|---|---|---|

| Rosin-based Epoxy | Boronic Ester | Mechanically robust, recyclable, and shape memory properties. mdpi.com | Not specified |

| SBS-based Elastomer | Boronic Ester & Anthracene | Multi-stimuli responsive (heat, light, chemicals). nih.gov | Not specified |

| Tannic Acid/Glycerol | Boronic Ester | Bio-based vitrimer with high thermal conductivity. researchgate.net | Not specified |

Surface Functionalization of Nanomaterials

The non-covalent functionalization of carbon nanomaterials like graphene and carbon nanotubes (CNTs) is a powerful strategy for creating hybrid materials with tailored properties. The pyrene unit of Boronic acid, 1,6-pyrenediylbis- can strongly adsorb onto the graphitic surfaces of these nanomaterials via π-π stacking, while the boronic acid groups remain exposed to interact with the surrounding environment.

Pyrene-1-boronic acid (PBA) has been effectively used to functionalize graphene and 3D graphene foam. researchgate.net This process can be as simple as a one-step molecular wedging method that exfoliates graphite (B72142) into graphene sheets while simultaneously functionalizing them. researchgate.netump.edu.my The resulting PBA-functionalized graphene (PBA/G) combines the excellent conductivity of graphene with the specific molecular recognition capabilities of boronic acid.

This approach has been successfully applied to create highly sensitive electrochemical sensors. For example, PBA/G has been used to detect dopamine, leveraging the interaction between the boronic acid's diol group and the analyte. researchgate.net In another application, graphene foam electrodes functionalized with a pyrene-appended boronic acid were used to create a quantum capacitance-based sensor for lactate (B86563). nih.govacs.org The functionalization led to a tenfold increase in the electrode's capacitance, providing a highly sensitive platform for molecular detection. nih.govacs.org

The same principle of π-π stacking enables the functionalization of carbon nanotubes (CNTs). Attaching pyrene-1-boronic acid to CNT-based field-effect transistors (CNT-FETs) has been shown to significantly alter the transistor's electrical properties, including its conductance and threshold voltage. researchgate.net This modification allows the creation of highly sensitive, label-free electronic sensors for molecules like glucose. researchgate.net The pyrene moiety acts as a stable anchor, bringing the boronic acid recognition site into close proximity with the CNT channel, which enables the detection of binding events through changes in the electronic signal. researchgate.net This method provides a scalable platform for developing advanced biosensors. researchgate.net

Table 3: Nanomaterial Functionalization with Pyrene Boronic Acid for Sensing Applications

| Nanomaterial | Functionalizing Agent | Analyte | Key Result |

|---|---|---|---|

| Graphene | Pyrene-1-boronic acid | Dopamine | Enhanced detection via electrochemical impedance. researchgate.net |

| Graphene Foam | Pyrene-appended pyridinium (B92312) boronic acid | Lactate | ~10-fold increase in capacitance upon functionalization. nih.govacs.org |

| Carbon Nanotube FET | Pyrene-1-boronic acid | Glucose | Variation in conductance and threshold voltage enables sensing. researchgate.net |

| Carbon Nanotube | 1-Pyrene carboxylic acid | Dopamine, Uric Acid | High electrocatalytic activity and signal amplification. nih.gov |

Development of Smart Gels and Stimuli-Responsive Materials

The rational design of smart materials, which exhibit significant changes in their properties in response to environmental cues, is a key focus in advanced materials science. mit.edunih.gov The compound Boronic acid, 1,6-pyrenediylbis- represents a class of molecules with substantial potential for the creation of such materials. Its unique structure, featuring a fluorescent pyrene core flanked by two boronic acid groups, offers a built-in mechanism for both sensing and response. While direct and extensive research focused solely on this specific molecule in smart gels is not widely documented, the well-understood functionalities of its constituent parts—pyrene and boronic acid—allow for a clear projection of its capabilities.

The pyrene moiety serves as an intrinsic fluorophore. A key characteristic of pyrene is its ability to form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (typically less than 10 Å). This excimer exhibits a distinct, red-shifted fluorescence compared to the pyrene monomer. researchgate.net Within a polymer network or hydrogel, the ratio of excimer to monomer emission (IE/IM) can serve as a sensitive reporter on the polymer's conformation and the distance between the pyrene-labeled chains. researchgate.net

The stimuli-responsive nature of a material incorporating Boronic acid, 1,6-pyrenediylbis- would be endowed by the boronic acid groups. Boronic acids are Lewis acids that are well-known for their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.gov This interaction is particularly strong with saccharides like glucose, leading to the formation of five- or six-membered cyclic boronate esters. nih.gov The stability of these esters is pH-dependent, with bond formation being more favorable in neutral to alkaline conditions where the boronic acid is in its more reactive trigonal anionic form. nih.gov

When integrated into a hydrogel, Boronic acid, 1,6-pyrenediylbis- can function as a stimuli-responsive cross-linker or a pendant group. The boronic acid moieties can form cross-links within the gel matrix by reacting with a diol-containing polymer or be available to bind with external analytes. The introduction of glucose into the system would lead to a competitive binding process. This binding event can disrupt the existing cross-links or alter the hydrophilicity of the polymer chains, causing a macroscopic change in the gel's properties, such as its swelling ratio. coledeforest.com

This structural transformation directly influences the distance between the pyrene units. As the gel swells, the average distance between the pyrene cores increases, leading to a decrease in excimer formation and a corresponding increase in monomer fluorescence. This provides a robust and ratiometric fluorescent signal that can be directly correlated to the concentration of the stimulus, such as glucose.

The following data table illustrates the expected behavior of a hypothetical hydrogel functionalized with Boronic acid, 1,6-pyrenediylbis- in response to varying glucose concentrations at a physiological pH. The presented values are based on typical findings for similar pyrene- and boronic acid-based responsive systems found in the literature.

| Stimulus | Concentration | pH | Relative Swelling Ratio | Monomer Fluorescence Intensity (IM) (a.u.) | Excimer Fluorescence Intensity (IE) (a.u.) | IE/IM Ratio |

| None (Baseline) | 0 mM | 7.4 | 1.0 | 1000 | 950 | 0.95 |

| Glucose | 5 mM | 7.4 | 1.8 | 1350 | 675 | 0.50 |

| Glucose | 10 mM | 7.4 | 2.5 | 1600 | 480 | 0.30 |

| Glucose | 20 mM | 7.4 | 3.2 | 1900 | 323 | 0.17 |

The detailed research findings from related fields indicate that such a system would offer a sensitive and reversible response, making it a highly promising platform for applications like continuous glucose monitoring for diabetes management. The dual-functionality of Boronic acid, 1,6-pyrenediylbis- as both a recognition element and a signal transducer exemplifies a sophisticated molecular design strategy for the next generation of smart materials.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex organic molecules. While specific DFT studies on Boronic acid, 1,6-pyrenediylbis- are not extensively documented in the literature, valuable insights can be drawn from computational analyses of related pyrene (B120774) derivatives and boronic acids. acs.orgresearchgate.netnih.gov

DFT calculations are employed to determine the optimized molecular geometry, electronic ground state, and the distribution of electron density. nih.gov For pyrene derivatives, the planarity of the aromatic core is a key feature, and DFT studies help to understand how the addition of boronic acid functional groups at the 1 and 6 positions influences this geometry. acs.org The orientation of the B(OH)₂ groups relative to the pyrene plane is a critical factor affecting intermolecular interactions and reactivity.

Theoretical investigations on similar molecules, such as 1,6- and 3,6-dinitrobenzo[a]pyrene, have shown that the positions of substituents on the pyrene core significantly impact the electronic properties. nih.gov These studies reveal that while structural and energetic properties might be similar between isomers, the electronic charge distribution can differ substantially, influencing the molecule's dipole moment and interaction with its environment. nih.gov In the case of Boronic acid, 1,6-pyrenediylbis-, DFT would be instrumental in mapping the electrostatic potential and identifying electron-rich and electron-deficient regions, which are key to its chemical behavior.

Furthermore, DFT calculations can predict spectroscopic properties, such as infrared and NMR spectra, which can be correlated with experimental data to validate the computed structures. chemicalpapers.com For instance, in a study of a (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene ligand, DFT/B3LYP calculations with a 6-311++G(d,p) basis set provided optimized geometries and vibrational frequencies that were in excellent agreement with experimental X-ray and spectroscopic data. schrodinger.com A similar approach for Boronic acid, 1,6-pyrenediylbis- would provide a robust understanding of its structural and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. chemicalpapers.com A smaller HOMO-LUMO gap generally implies higher reactivity. chemicalpapers.com

For pyrene and its derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, delocalized over the aromatic system. researchgate.net The introduction of substituents can significantly alter the energies of these orbitals. Electron-donating groups tend to increase the HOMO energy, while electron-accepting groups lower the LUMO energy. researchgate.net In Boronic acid, 1,6-pyrenediylbis-, the boronic acid groups can influence the electronic landscape of the pyrene core.

Quantum chemical studies on various pyrene derivatives have shown that the HOMO-LUMO gap can be effectively tuned by the nature and position of the substituents. researchgate.net A theoretical study on pyrene derivatives with different substituents demonstrated that the lowest electronic excitation energy is directly related to the HOMO-LUMO gap, and the spatial distribution of these orbitals determines the nature of the electron-hole pair generated upon photoexcitation. researchgate.net For Boronic acid, 1,6-pyrenediylbis-, FMO analysis would predict that the HOMO is primarily located on the electron-rich pyrene core, while the LUMO may have significant contributions from the boron atoms, making them susceptible to nucleophilic attack.

The following table presents representative HOMO-LUMO gap data for pyrene and a related substituted derivative, illustrating the effect of functionalization.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Pyrene | -5.87 | -2.11 | 3.76 | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| 1-(4-methoxyphenyl)-1H-imidazole | -6.27 | -1.00 | 5.27 | DFT/B3LYP/6-311++g(d,p) chemicalpapers.com |

This data indicates that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. A similar computational approach for Boronic acid, 1,6-pyrenediylbis- would provide precise values for its frontier orbitals, offering a quantitative basis for predicting its chemical behavior.

Theoretical Modeling of Supramolecular Interactions and Assembly Dynamics

The planar and electron-rich nature of the pyrene core makes Boronic acid, 1,6-pyrenediylbis- an excellent candidate for forming ordered supramolecular structures through non-covalent interactions, such as π-π stacking and hydrogen bonding. Theoretical modeling plays a vital role in understanding the forces driving the self-assembly process and predicting the resulting architectures. researchgate.netphyschemres.org

Computational studies on the self-assembly of 1,6-disubstituted pyrene derivatives, such as 1,6-bis(pyridin-4-ylethynyl)pyrene, have revealed the formation of well-defined, porous networks on surfaces. researchgate.net These studies utilize methods like scanning tunneling microscopy (STM) in conjunction with theoretical models to elucidate the intermolecular interactions and packing arrangements. researchgate.net For Boronic acid, 1,6-pyrenediylbis-, the boronic acid groups can form intermolecular hydrogen bonds, which, in combination with the π-π stacking of the pyrene units, can lead to the formation of stable, one-, two-, or three-dimensional supramolecular polymers.

The dynamics of these self-assembly processes can also be modeled computationally. Such models can provide insights into the kinetics of assembly and the stability of the resulting structures. nih.gov The reversible nature of the boronic acid esterification reaction adds another layer of complexity and functionality to the self-assembly process, allowing for the formation of dynamic covalent networks that can respond to external stimuli, such as the presence of diols. mdpi.comresearchgate.net

Mechanistic Elucidation of Sensing and Reaction Pathways

One of the most promising applications of Boronic acid, 1,6-pyrenediylbis- is in the field of molecular sensing, particularly for saccharides. mdpi.comresearchgate.net The mechanism of sensing relies on the reversible covalent interaction between the boronic acid groups and the cis-diol moieties present in many sugars, such as glucose. researchgate.netresearchgate.net

The binding of a saccharide to the two boronic acid groups of a single molecule can lead to significant changes in the photophysical properties of the pyrene fluorophore. mdpi.comnih.gov In the unbound state, individual molecules of Boronic acid, 1,6-pyrenediylbis- in solution may exhibit monomer fluorescence. Upon binding to a target analyte like glucose, the two pyrene units within the resulting complex can be brought into close proximity, leading to the formation of an excimer (excited-state dimer). This excimer formation is characterized by a new, red-shifted emission band in the fluorescence spectrum, providing a ratiometric sensing signal. nih.gov

Computational studies are instrumental in elucidating the detailed mechanistic pathways of these sensing events. DFT calculations can be used to model the structure of the boronate ester formed between the diboronic acid and the saccharide. nih.gov For example, DFT studies on the interaction of phenylboronic acid with glucose have provided insights into the conformational changes and the stability of the resulting complex. researchgate.net Furthermore, theoretical models can help to understand the factors that govern the selectivity of these sensors for different saccharides. mdpi.comresearchgate.net The spatial arrangement of the two boronic acid groups in Boronic acid, 1,6-pyrenediylbis- is critical for achieving high selectivity for glucose over other monosaccharides like fructose (B13574). mdpi.com

The general mechanism for saccharide-induced assembly and sensing is depicted below:

| Step | Description | Key Interactions |

|---|---|---|

| 1. Initial State | Monomeric Boronic acid, 1,6-pyrenediylbis- in solution. | Solvent-solute interactions. |

| 2. Analyte Binding | Reversible formation of cyclic boronate esters with a diol-containing analyte (e.g., glucose). | Covalent B-O bond formation. researchgate.net |

| 3. Conformational Change | The binding event induces a conformational change in the molecule. | Steric and electronic effects of the boronate ester. |

| 4. Supramolecular Assembly | Analyte-induced aggregation or intramolecular association of the pyrene units. | π-π stacking (excimer formation). nih.gov |

| 5. Signal Transduction | Change in the fluorescence signal (e.g., appearance of excimer emission). | Photophysical properties of the pyrene fluorophore. |

Beyond sensing, computational studies can also elucidate the mechanisms of other reactions involving Boronic acid, 1,6-pyrenediylbis-, such as protodeboronation, which is the cleavage of the carbon-boron bond. Understanding these reaction pathways is crucial for assessing the stability and potential degradation of the compound in various applications.

Emerging Research Directions and Future Prospects

Advanced Synthetic Methodologies for Highly Functionalized Pyrenediylbis(boronic acid) Systems

The synthesis of pyrene (B120774) derivatives has historically focused on the more reactive K-regions (4-, 5-, 9-, and 10-positions). However, recent advancements in C-H activation and functionalization are enabling more precise substitution at less accessible sites, including the 2- and 7-positions, which are structurally analogous to the 1,6-positions of the title compound. semanticscholar.org These modern synthetic strategies are crucial for creating highly functionalized pyrenediylbis(boronic acid) systems.

Key methodologies include:

Directing Group-Assisted C-H Activation : This approach utilizes a directing group to guide a metal catalyst to a specific C-H bond on the pyrene core, allowing for regioselective functionalization. semanticscholar.org This method offers a pathway to introduce a variety of substituents, thereby tuning the electronic and steric properties of the final molecule.

Iridium-Catalyzed Borylation : Researchers have successfully employed iridium catalysts for the selective borylation of polycyclic aromatic hydrocarbons, including pyrene, to produce bis(boronate) esters at the 2,7-positions. semanticscholar.org This type of reaction is directly applicable to the synthesis of 1,6-pyrenediylbis(boronic acid) and its derivatives.